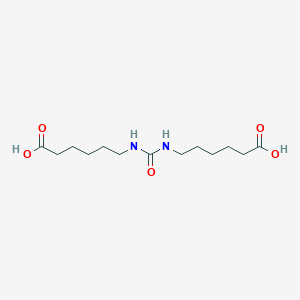

Hexanoic acid, 6,6'-(carbonyldiimino)bis-

Description

Contextualization of Hexanoic Acid as a Synthetic Building Block

Hexanoic acid, a six-carbon saturated fatty acid, serves as a fundamental building block in organic synthesis. wisdomlib.org Naturally occurring in various animal fats and oils, it is recognized for its characteristic fatty, cheesy odor. atamanchemicals.comwikipedia.org In the realm of chemical synthesis, hexanoic acid is a versatile precursor. It is utilized in the manufacturing of its esters for artificial flavors, in the production of hexyl derivatives for various industries, and as a starting material for more complex molecules, including certain pharmaceuticals. atamanchemicals.comwikipedia.org Its defined chain length and carboxylic acid functionality make it a reliable component for constructing larger, more complex molecular frameworks.

Overview of Carbonyldiimino Linkages and Their Chemical Significance

The carbonyldiimino group, the central feature of urea (B33335) and its derivatives, is of considerable chemical significance. This functional group is planar and possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of well-defined, stable hydrogen-bonded networks, which can dictate the assembly of molecules in the solid state. dss.go.th Furthermore, the urea linkage can play a role in biological contexts. For instance, certain bisaryl ureas have been investigated for their ability to act as mitochondrial uncouplers, a process that can be facilitated by the presence of fatty acids. nih.gov This suggests a potential for synergistic functionality when the urea core is directly linked to fatty acid chains.

Hypothesized Academic and Research Relevance of Hexanoic acid, 6,6'-(carbonyldiimino)bis-

The academic and research relevance of Hexanoic acid, 6,6'-(carbonyldiimino)bis- can be hypothesized based on its structure. This molecule is essentially two hexanoic acid molecules joined at their sixth carbon via a urea linkage. This structure, featuring two terminal carboxylic acid groups and a central hydrogen-bonding moiety, suggests several areas of potential investigation.

Researchers might explore its potential in materials science, where the molecule could act as a building block for polymers or self-assembling systems. The presence of two carboxylic acid groups allows for the formation of polyesters, polyamides, or metal-organic frameworks. The central urea group could direct the packing of these materials through predictable hydrogen bonding.

In the biomedical field, based on related research into bisaryl ureas, this compound could be investigated for its biological activity. nih.gov The combination of fatty acid chains and a urea core might facilitate interaction with cellular membranes.

Below are the compiled chemical and physical properties for Hexanoic Acid and the predicted data for the target compound, Hexanoic acid, 6,6'-(carbonyldiimino)bis-.

Table 1: Physicochemical Properties of Hexanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C6H12O2 |

| Molar Mass | 116.160 g/mol |

| Appearance | Oily liquid |

| Odor | Fatty, cheesy, goat-like |

| Density | 0.929 g/cm³ |

| Melting Point | -3.4 °C |

| Boiling Point | 205.8 °C |

| Solubility in Water | 1.082 g/100 mL |

| Acidity (pKa) | 4.88 |

Data sourced from multiple references. atamanchemicals.comnih.gov

Table 2: Predicted Data for Hexanoic acid, 6,6'-(carbonyldiimino)bis-

| Property | Value |

|---|---|

| Molecular Formula | C13H24N2O5 |

| Monoisotopic Mass | 288.16852 Da |

| InChIKey | LXNSSMBDZOAFCT-UHFFFAOYSA-N |

| XlogP (Predicted) | 0.5 |

Data sourced from PubChem. uni.lu

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Hexanoic acid, 6,6'-(carbonyldiimino)bis- |

| Hexanoic acid |

Structure

3D Structure

Properties

CAS No. |

6630-04-2 |

|---|---|

Molecular Formula |

C13H24N2O5 |

Molecular Weight |

288.34 g/mol |

IUPAC Name |

6-(5-carboxypentylcarbamoylamino)hexanoic acid |

InChI |

InChI=1S/C13H24N2O5/c16-11(17)7-3-1-5-9-14-13(20)15-10-6-2-4-8-12(18)19/h1-10H2,(H,16,17)(H,18,19)(H2,14,15,20) |

InChI Key |

LXNSSMBDZOAFCT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)O)CCNC(=O)NCCCCCC(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Hexanoic Acid, 6,6 Carbonyldiimino Bis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Given the symmetrical nature of the molecule, a specific number of unique signals would be anticipated in both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show distinct signals for the protons on the alkyl chains and those adjacent to the nitrogen and carbonyl groups. The chemical shifts (δ) would be influenced by the electronegativity of the neighboring atoms. For instance, the methylene (B1212753) protons alpha to the carboxylic acid groups (–CH₂–COOH) would appear at a higher chemical shift compared to the other methylene groups in the hexanoic acid chains. Similarly, the protons on the carbons adjacent to the nitrogen atoms of the urea (B33335) linkage (–CH₂–NH–) would also be shifted downfield.

In the ¹³C NMR spectrum, distinct peaks would be observed for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the urea moiety, and the different methylene carbons along the aliphatic chains. The chemical shifts of these carbons provide a fingerprint of the carbon skeleton.

Table 1: Predicted ¹H NMR Data for Hexanoic acid, 6,6'-(carbonyldiimino)bis- This table is a representation of expected data based on known chemical shift ranges and analysis of similar structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| COOH | 10-12 | Singlet | 2H |

| NH | 5-7 | Triplet | 2H |

| α-CH₂ (to COOH) | 2.2-2.5 | Triplet | 4H |

| α'-CH₂ (to NH) | 3.0-3.3 | Quartet | 4H |

| β, γ, δ-CH₂ | 1.2-1.7 | Multiplet | 12H |

Table 2: Predicted ¹³C NMR Data for Hexanoic acid, 6,6'-(carbonyldiimino)bis- This table is a representation of expected data based on known chemical shift ranges and analysis of similar structures.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| COOH | 175-185 |

| C=O (Urea) | 160-180 |

| α-C (to COOH) | 30-40 |

| α'-C (to NH) | 40-50 |

| β, γ, δ-C | 20-35 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves to identify the functional groups present in "Hexanoic acid, 6,6'-(carbonyldiimino)bis-". These methods are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. nih.gov

The IR spectrum would be characterized by several key absorption bands. A broad O-H stretching band from the carboxylic acid groups is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1725 cm⁻¹. The urea moiety would exhibit a characteristic C=O stretch (Amide I band) around 1630-1680 cm⁻¹ and N-H bending vibrations (Amide II band) around 1550-1640 cm⁻¹. The N-H stretching vibrations of the urea group would be observed in the 3100-3500 cm⁻¹ region. C-H stretching vibrations from the aliphatic chains would be present around 2850-2960 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetrical vibrations of the molecule. The C-C backbone stretching and the symmetric C=O stretching vibrations would likely produce strong Raman signals. The study of related compounds like alkyl hydroxamic acids has shown the power of combining IR and Raman to distinguish between different conformations and isomeric structures. nih.gov

Table 3: Key Expected Vibrational Frequencies for Hexanoic acid, 6,6'-(carbonyldiimino)bis- This table is a representation of expected data based on known vibrational frequencies for relevant functional groups.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |

| N-H (Urea) | Stretching | 3100-3500 | Medium |

| C-H (Aliphatic) | Stretching | 2850-2960 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Medium |

| C=O (Urea - Amide I) | Stretching | 1630-1680 | Medium |

| N-H (Urea - Amide II) | Bending | 1550-1640 | Weak |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of "Hexanoic acid, 6,6'-(carbonyldiimino)bis-". The monoisotopic mass of this compound (C₁₃H₂₄N₂O₅) is calculated to be 288.16852 Da. uni.lu HRMS can confirm this mass with high accuracy, typically to within a few parts per million.

Predicted collision-cross section (CCS) values, which relate to the ion's shape and size, can also be calculated. For the protonated molecule [M+H]⁺, the predicted CCS is 169.8 Ų, and for the sodium adduct [M+Na]⁺, it is 171.3 Ų. uni.lu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal the structural connectivity of the molecule. Common fragmentation pathways would likely involve the loss of water (H₂O) from the carboxylic acid groups, cleavage of the amide bonds in the urea linkage, and fragmentation of the aliphatic chains.

Table 4: Predicted Mass Spectrometry Data for Hexanoic acid, 6,6'-(carbonyldiimino)bis- Data sourced from predicted values on PubChemLite. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 289.17580 | 169.8 |

| [M+Na]⁺ | 311.15774 | 171.3 |

| [M-H]⁻ | 287.16124 | 165.9 |

| [M+NH₄]⁺ | 306.20234 | 182.8 |

| [M+K]⁺ | 327.13168 | 169.8 |

| [M+H-H₂O]⁺ | 271.16578 | 162.7 |

X-ray Crystallography for Definitive Solid-State Structure and Conformation

While no experimental X-ray crystallographic data for "Hexanoic acid, 6,6'-(carbonyldiimino)bis-" is currently available in the public domain, this technique remains the gold standard for unambiguous solid-state structural determination.

Circular Dichroism Spectroscopy (if Chiral Centers are Incorporated)

The parent molecule, "Hexanoic acid, 6,6'-(carbonyldiimino)bis-", is achiral and therefore would not exhibit a signal in circular dichroism (CD) spectroscopy. However, the introduction of chiral centers, for example by using a chiral amino acid derivative instead of 6-aminohexanoic acid, would render the molecule optically active.

Mechanistic Investigations and Chemical Reactivity of the Carbonyldiimino Moiety Within Hexanoic Acid Frameworks

Kinetic and Thermodynamic Studies of Hydrolytic Stability of the Urea (B33335) Linkage

The stability of the urea linkage is a critical factor in determining the persistence of "Hexanoic acid, 6,6'-(carbonyldiimino)bis-" in aqueous environments. The hydrolysis of ureas is known to be slow under neutral conditions but can be catalyzed by acids and bases.

The non-enzymatic hydrolysis of urea is exceptionally slow, with an estimated half-life of 520 years at room temperature. nih.gov The reaction proceeds through the formation of ammonia (B1221849) and carbamic acid, which subsequently decomposes to ammonia and carbon dioxide. In the case of N,N'-disubstituted ureas like the title compound, hydrolysis would yield the corresponding amine, 6-aminohexanoic acid, and carbon dioxide.

Table 1: Illustrative Hydrolysis Data for Analogous Urea Compounds

| Compound | Condition | Rate Constant (k) | Half-life (t½) | Reference |

|---|---|---|---|---|

| Phenyl-tBEU | 1:1 DMSO-aqueous buffer, various pH, 25°C | ~0.5 h⁻¹ (pH-independent) | ~1.4 h | illinois.edu |

| Urea | Aqueous solution, pH > 12, 90°C | Increases with [OH⁻] | - | niscpr.res.in |

| Monolinuron (B160109) | Buffered distilled water, pH 4, with light | - | 70 days (31% degradation) | researchgate.net |

| Linuron (B1675549) | Buffered distilled water, pH 4, with light | - | 70 days (54% degradation) | researchgate.net |

This table presents data for analogous compounds to illustrate the general behavior of urea hydrolysis.

The presence of the two carboxylic acid groups in "Hexanoic acid, 6,6'-(carbonyldiimino)bis-" could potentially influence the hydrolysis rate through intramolecular catalysis, although this has not been experimentally verified.

Reactions with Specific Electrophilic and Nucleophilic Reagents

The urea moiety possesses both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, allowing for reactions with a variety of reagents.

Reactions with Electrophiles: The nitrogen atoms of the urea can act as nucleophiles. For example, ureas can react with alkyl halides, although this typically requires elevated temperatures and may lead to a mixture of N-alkylated products. tsijournals.com The reaction of ureas with phosgene (B1210022) or its equivalents is a common method for the synthesis of isocyanates. wikipedia.org

Reactions with Nucleophiles: The carbonyl carbon of the urea is susceptible to attack by nucleophiles. Strong nucleophiles like hydroxide (B78521) ions can lead to hydrolysis, as discussed in the previous section. researchgate.netnih.gov Hindered trisubstituted ureas have been shown to react with a range of O, N, and S nucleophiles under neutral conditions, acting as masked isocyanates. researchgate.net

The carboxylic acid groups can also participate in their characteristic reactions, such as esterification with alcohols in the presence of an acid catalyst or conversion to acid chlorides with reagents like thionyl chloride.

Analysis of Thermal Decomposition Pathways and Products

The thermal stability of "Hexanoic acid, 6,6'-(carbonyldiimino)bis-" is an important consideration for its handling and processing at elevated temperatures. The decomposition is expected to involve the breakdown of both the urea linkage and the hexanoic acid chains.

Thermogravimetric analysis (TGA) of urea shows that it undergoes decomposition in several stages. The first major mass loss occurs between 160°C and 250°C, attributed to vaporization and decomposition into ammonia and isocyanic acid. researchgate.netresearchgate.net These products can then react further to form biuret (B89757) and other condensation products.

For N,N'-dialkylureas, thermal decomposition can proceed through different pathways. Studies on the thermal degradation of N,N-dialkylcarbamates have shown that the decomposition products can include CO₂, dialkylamine, alkyl isocyanates, and alkenes. researchgate.net The thermal decomposition of pentapeptides with an N-terminal phenylalanine has been shown to proceed via debenzylation to form 1,2-dicarbonyl compounds at temperatures above 180°C. nih.gov

Table 2: Illustrative Thermal Decomposition Data for Analogous Compounds

| Compound | Analysis Method | Decomposition Temperature (°C) | Major Products | Reference |

|---|---|---|---|---|

| Urea | TGA | 160-250 (first stage) | NH₃, HNCO | researchgate.netresearchgate.net |

| N,N-dialkylcarbamates (Zr, Hf) | TGA-IR | >300 | CO₂, dialkylamine, isocyanates, alkenes | researchgate.net |

| Carbamazepine | TGA/DSC | 153.75 (form transformation) | - | researchgate.net |

This table presents data for analogous compounds to illustrate general thermal decomposition behavior.

The hexanoic acid portions of the molecule would be expected to undergo decarboxylation at higher temperatures, a common thermal decomposition pathway for carboxylic acids.

Photochemical Reactivity and Light-Induced Transformations

The photochemical behavior of "Hexanoic acid, 6,6'-(carbonyldiimino)bis-" would primarily involve the urea and carbonyl chromophores. While specific data for this compound is lacking, studies on related molecules provide some insights.

The photolysis of substituted ureas, particularly those used as herbicides, has been investigated. For example, the photodegradation of linuron and monolinuron is slow and occurs at acidic pH. researchgate.net The primary products of the flash photolysis of tryptophan, which contains an indole (B1671886) ring with an amide linkage, include the hydrated electron and an aromatic radical species. researchgate.net

The quantum yield for photolysis is a key parameter in understanding photochemical reactivity. For example, the quantum yield for the photolysis of 1-(2-nitrophenyl)ethyl phosphate (B84403) ("caged" phosphate) is reported to be 0.53 in the near-UV range. researchgate.net Without experimental data, it is difficult to predict the quantum yield for the photolysis of "Hexanoic acid, 6,6'-(carbonyldiimino)bis-".

The carboxylic acid groups are generally not considered to be highly photochemically active in the near-UV and visible regions of the spectrum. However, they can participate in secondary reactions initiated by the photolysis of the urea moiety. The photolysis of water can produce hydroxyl radicals which can then react with organic molecules. topperlearning.comscribd.com

Redox Properties of the Carbonyl and Amino Functional Groups

The redox properties of "Hexanoic acid, 6,6'-(carbonyldiimino)bis-" are determined by the susceptibility of its functional groups to oxidation and reduction.

Oxidation: The nitrogen atoms of the urea moiety can be oxidized, although this typically requires strong oxidizing agents. The carboxylic acid groups are generally resistant to oxidation under mild conditions.

Reduction: The carbonyl group of the urea can be reduced, but this is generally a difficult process. The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.

Cyclic voltammetry is a common technique to study the redox properties of molecules. Studies on aliphatic dicarboxylic acids have been conducted to determine their pKa values, which are related to their redox behavior. acs.org The electrochemical reduction of dicarboxylic acids such as oxalic acid and succinic acid has been investigated on modified electrodes. tsijournals.com The electrochemical synthesis of urea from nitrogen and carbon dioxide is an area of active research, highlighting the redox chemistry of these small molecules. chemrxiv.orgrsc.org

Computational and Theoretical Chemistry Studies of Hexanoic Acid, 6,6 Carbonyldiimino Bis

Density Functional Theory (DFT) Calculations for Ground State Geometry, Electronic Structure, and Conformational Analysis

Density Functional Theory (DFT) would be a primary tool for investigating the fundamental properties of Hexanoic acid, 6,6'-(carbonyldiimino)bis-. These calculations could elucidate the most stable three-dimensional arrangement of the atoms (ground state geometry). Key parameters that would be determined include bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric profile.

Furthermore, DFT calculations would provide insights into the electronic structure, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A comprehensive conformational analysis could also be performed to identify various low-energy conformers and the energy barriers between them, which is vital for understanding its flexibility and how it might interact with other molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

To explore the dynamic nature of Hexanoic acid, 6,6'-(carbonyldiimino)bis-, Molecular Dynamics (MD) simulations would be invaluable. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the compound's behavior in various environments, such as in a solvent or in the solid state.

These simulations could reveal how the molecule's flexible side chains move and interact with each other and with surrounding molecules. This would be particularly important for understanding its solubility, aggregation properties, and potential to form hydrogen bonds through its carboxyl and imino groups. By analyzing the trajectories from MD simulations, one could calculate various properties, such as the radial distribution function, to understand the structuring of solvent molecules around the compound.

Quantum Chemical Calculations for Reaction Pathways, Transition States, and Energy Barriers

Quantum chemical calculations, including methods beyond standard DFT, would be necessary to study the reactivity of Hexanoic acid, 6,6'-(carbonyldiimino)bis-. These methods can be used to map out potential reaction pathways, for instance, in its synthesis or degradation.

A key aspect of such studies would be the identification of transition state structures, which are the highest energy points along a reaction coordinate. By calculating the energy of these transition states relative to the reactants and products, the activation energy or energy barrier for a reaction can be determined. This information is fundamental to predicting reaction rates and understanding the mechanisms of chemical transformations involving this molecule.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the computed structures and electronic properties. For Hexanoic acid, 6,6'-(carbonyldiimino)bis-, it would be possible to calculate:

NMR Spectra: Theoretical predictions of 1H and 13C nuclear magnetic resonance (NMR) chemical shifts.

Infrared (IR) Spectra: Calculation of vibrational frequencies to predict the positions of characteristic IR absorption bands, such as those for C=O, N-H, and O-H stretching and bending modes.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) could be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum.

The following table illustrates the type of data that could be generated from such in silico predictions.

| Spectroscopic Parameter | Predicted Value Range (Hypothetical) |

| 1H NMR Chemical Shift (ppm) | 1.2 - 3.5 (aliphatic protons), 7.0 - 8.5 (NH protons), 10.0 - 12.0 (COOH protons) |

| 13C NMR Chemical Shift (ppm) | 20 - 40 (aliphatic carbons), 155 - 165 (C=O urea), 170 - 180 (C=O acid) |

| IR Absorption (cm-1) | ~3300 (N-H stretch), ~2900 (C-H stretch), ~1710 (C=O acid stretch), ~1640 (C=O urea (B33335) stretch) |

| UV-Vis λmax (nm) | ~200 - 220 |

Theoretical Exploration of Structure-Property Relationships

A central goal of computational chemistry is to establish relationships between a molecule's structure and its macroscopic properties. For Hexanoic acid, 6,6'-(carbonyldiimino)bis-, theoretical studies could explore how modifications to its chemical structure would influence its properties.

For example, calculations could investigate how changing the length of the hexanoic acid chains or substituting the hydrogen atoms on the urea linkage would affect its electronic properties, solubility, and reactivity. This could involve calculating a range of molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors. These descriptors are often used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the behavior of new, related compounds.

A hypothetical data table for such an analysis is presented below.

| Molecular Descriptor | Calculated Value (Hypothetical) |

| Molecular Formula | C13H24N2O5 |

| Molecular Weight ( g/mol ) | 288.34 |

| XLogP3 | 1.5 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 5 |

| Polar Surface Area (Å2) | 129.28 |

Applications in Supramolecular Chemistry and Advanced Materials Science

Investigation of Self-Assembly Behaviors and Supramolecular Architectures

Hexanoic acid, 6,6'-(carbonyldiimino)bis- is structurally classified as a bolaamphiphile, characterized by two polar head groups (carboxylic acids) separated by a nonpolar hydrocarbon spacer which, in this case, is interrupted by a polar urea (B33335) group. This structure is highly conducive to self-assembly in aqueous media, driven by a combination of non-covalent interactions.

The primary driving forces for its self-assembly are hydrogen bonds. The carboxylic acid groups can form strong, directional hydrogen bonds with each other (e.g., creating cyclic dimers) or with water molecules. acs.orgacs.org Simultaneously, the central urea group (–NH–CO–NH–) provides two hydrogen bond donors (N-H) and one acceptor (C=O), enabling the formation of robust, linear hydrogen-bonding arrays. scispace.comfigshare.com These interactions, coupled with the hydrophobic effect of the aliphatic chains, can lead to the formation of various well-defined supramolecular architectures. acs.orgscispace.com Studies on analogous dicarboxylic acid and oligopeptide bolaamphiphiles have shown that such molecules can assemble into structures like microtubes, vesicles, and fibrillar networks. acs.orgacs.org The final morphology is influenced by factors such as pH, temperature, and concentration, which affect the ionization state of the carboxyl groups and the strength of the hydrogen bonds.

Table 1: Potential Self-Assembled Structures and Driving Forces

| Driving Interaction | Functional Groups Involved | Potential Supramolecular Architecture |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acids, Urea (NH, C=O) | Nanotubes, Vesicles, Fibrillar Networks, Lamellar Sheets |

| Hydrophobic Effect | Aliphatic Chains (-(CH₂)₅-) | Micelles, Bilayers, Hydrogels |

| Acid-Base Chemistry | Carboxylic Acids (COOH/COO⁻) | pH-Responsive Assemblies (e.g., tube-to-vesicle transition) |

Role as a Monomer or Cross-Linking Agent in Polymer Synthesis

The presence of two terminal carboxylic acid groups makes Hexanoic acid, 6,6'-(carbonyldiimino)bis- an ideal difunctional monomer for step-growth polymerization. It can react with other difunctional monomers, such as diamines or diols, to produce a variety of polymers.

When reacted with a diamine, it undergoes condensation polymerization to form a poly(amide-urea), a type of polyamide that incorporates urea linkages directly into the polymer backbone. jcyl.esresearchgate.net Similarly, its reaction with a diol would yield a poly(ester-urea). The incorporation of the urea group is significant, as its capacity for strong hydrogen bonding can profoundly influence the final properties of the polymer, such as its thermal stability and mechanical strength. tandfonline.com

The polymerization involving this monomer follows the standard mechanism of condensation reactions, such as polyamidation or polyesterification. For instance, in the synthesis of a poly(amide-urea) with a diamine, the reaction proceeds via a nucleophilic acyl substitution at the carbonyl carbon of the carboxylic acid groups. youtube.com

The unique structure of the monomer allows for the rational design of new polymeric materials with tailored properties. The final characteristics of the polymer can be tuned by carefully selecting the comonomers and controlling the polymer architecture.

The flexible aliphatic chains derived from the hexanoic acid segments can impart flexibility and improve solubility in organic solvents. In contrast, the rigid urea group introduces stiffness and creates strong intermolecular hydrogen bonding sites. This physical cross-linking can significantly enhance the polymer's melting point, glass transition temperature, and mechanical properties like tensile strength and modulus. researchgate.nettandfonline.com By varying the ratio of this monomer to other standard monomers (like adipic acid or terephthalic acid) in a copolymerization, a wide range of material properties can be achieved.

Table 2: Influence of Monomer Structural Components on Polymer Properties

| Monomer Component | Structural Feature | Predicted Impact on Polymer Properties |

|---|---|---|

| Hexanoic Acid Chains | Flexible Aliphatic Spacers | Increased flexibility, improved processability, lower crystallinity |

| Carbonyl-diimino Group | Rigid Urea Linkage | Enhanced thermal stability, increased stiffness, higher melting point, specific solvent interactions |

| Terminal Carboxylic Acids | Reactive End Groups | Enables polymerization, provides sites for further modification |

Integration into Amphiphilic Systems and Dendritic Macromolecules

As a bolaamphiphile, Hexanoic acid, 6,6'-(carbonyldiimino)bis- is a fundamental component for building more complex amphiphilic systems. Its ability to span a bilayer or assemble into non-lamellar phases makes it a candidate for applications in drug delivery and the creation of biomimetic membranes. nih.gov

Surface Functionalization and Interface Chemistry Applications

The dicarboxylic acid nature of the molecule makes it highly suitable for the chemical modification of various surfaces. The carboxyl groups can anchor the molecule onto substrates such as metal oxides (e.g., titania, alumina) or surfaces with amine functionalities through the formation of covalent bonds or strong ionic interactions. tandfonline.commetall-mater-eng.commetall-mater-eng.com This process can create a self-assembled monolayer (SAM) on the substrate.

This surface functionalization can be used to precisely control the properties of the interface. researchgate.net For instance, anchoring the molecule to a hydrophilic surface would expose a layer of aliphatic chains and urea groups, altering the surface energy and wettability. This strategy is valuable for improving adhesion, creating biocompatible coatings, or designing sensor surfaces. nih.gov Advanced techniques like X-ray photoelectron spectroscopy (XPS) are crucial for analyzing the chemical states and interactions of such dicarboxylic acids on surfaces. metall-mater-eng.com

Potential in the Development of Soft Matter and Self-Healing Materials

The strong and highly directional hydrogen bonds associated with the urea group are of great interest in the development of "smart" materials, including soft matter and self-healing polymers. While urea bonds themselves are covalent and stable, networks held together by urea-urea hydrogen bonding are dynamic and can be reversible. researchgate.netrsc.org

Incorporating Hexanoic acid, 6,6'-(carbonyldiimino)bis- into a polymer matrix could introduce reversible cross-links. These physical cross-links, based on hydrogen bonding, could be broken with the application of energy (like heat) and reformed upon cooling. This mechanism could impart self-healing properties to the material; a crack or scratch could be repaired by allowing the polymer chains to rearrange and the hydrogen bonds to re-form across the damaged interface. wur.nlgoogle.com Moreover, the molecule's propensity for extensive hydrogen bonding in water suggests its potential use as a low-molecular-weight gelator for the formation of supramolecular hydrogels, a class of soft matter with applications in biomedicine and tissue engineering. nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of Hexanoic Acid, 6,6 Carbonyldiimino Bis

Development of Chromatographic Methods (e.g., LC-MS, GC-MS) for Separation and Identification

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of complex organic molecules like "Hexanoic acid, 6,6'-(carbonyldiimino)bis-". The choice between liquid chromatography (LC) and gas chromatography (GC) depends largely on the compound's volatility and thermal stability, as well as the matrix in which it is being analyzed.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this compound due to its relatively low volatility and the presence of polar functional groups. The direct analysis of dicarboxylic acids by LC-MS can be challenging due to poor ionization and retention on conventional reversed-phase columns. chromatographyonline.com To overcome these issues, derivatization of the carboxylic acid groups is a common and effective strategy. chromatographyonline.comnih.govoup.com

One successful approach involves the derivatization of the carboxyl groups to enhance their chromatographic separation and mass spectrometric detection. chromatographyonline.com For instance, the use of reagents like dimethylaminophenacyl bromide (DmPABr) can convert the carboxylic acids into derivatives that ionize efficiently in positive mode electrospray ionization (ESI), leading to improved sensitivity and fragmentation patterns for tandem mass spectrometry (MS/MS). chromatographyonline.com A method developed for various dicarboxylic acids (DCAs) demonstrated excellent linearity (R² > 0.99) and very low limits of detection (LOD) and quantification (LLOQ), often below 266 fg and 805 fg, respectively. chromatographyonline.com

Alternatively, derivatization with butanolic HCl to form dibutyl esters allows for sensitive analysis by LC-MS/MS. nih.govoup.com This method has been shown to be specific for dicarboxylic acids, with rapid analysis times of less than 60 seconds per sample. nih.govoup.com

Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful technique, though it necessitates derivatization to increase the volatility of the non-volatile "Hexanoic acid, 6,6'-(carbonyldiimino)bis-". The carboxylic acid and urea (B33335) functional groups must be converted to less polar and more thermally stable derivatives. Common derivatization agents for carboxylic acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification agents like BF3/butanol. nih.gov The analysis of various mono- and dicarboxylic acids after derivatization has shown that GC-MS can achieve low limits of detection, typically in the picogram range. nih.gov

Table 1: Comparison of Chromatographic Method Performance for Dicarboxylic Acid Analysis

| Analytical Method | Derivatization Agent | Typical Limit of Detection (LOD) | Linearity (R²) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Dimethylaminophenacyl bromide (DmPABr) | <266 fg | >0.99 | chromatographyonline.com |

| LC-MS/MS | Butanolic HCl | 0.05 µmol/L | Not Specified | nih.govoup.com |

| GC-MS (TIC) | BF3/butanol | <10 pg | Not Specified | nih.gov |

| GC-MS (SIM) | BF3/butanol | 1-4 pg | Not Specified | nih.gov |

| GC-MS | Trimethylsilylation (BSTFA) | 5-40 pg | Not Specified | nih.gov |

Electrochemical Sensing and Detection Strategies

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of "Hexanoic acid, 6,6'-(carbonyldiimino)bis-", particularly by targeting its urea moiety. Both enzymatic and non-enzymatic sensors have been developed for urea, and these principles can be extended to its derivatives. unifi.it

Enzymatic Biosensors: A common approach involves the use of the enzyme urease, which catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. rsc.org The resulting change in pH or the production of ammonia can be monitored by a transducer. For instance, a biosensor with urease immobilized on a modified electrode can detect urea with a very low limit of detection, in the nanomolar range, and high sensitivity. rsc.org

Non-Enzymatic Sensors: To overcome the stability issues associated with enzymes, non-enzymatic sensors are being developed. These often use nanomaterials as catalysts for the direct oxidation of urea. For example, a sensor based on nickel cobalt oxide (NiCo₂O₄) nanoneedles on a glassy carbon electrode has demonstrated high sensitivity for urea with a detection limit of 1.0 µM. rsc.org Another approach uses molecularly imprinted polymers (MIPs) to create specific recognition sites for the target molecule. A MIP-based electrochemical sensor for urea achieved an exceptionally low detection limit of 1.0 x 10⁻¹² M. researchgate.net

Table 2: Performance of Electrochemical Urea Sensors

| Sensor Type | Principle | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Enzymatic (Urease) | Amperometric | 1.5–1000 µM | 60 nM | rsc.org |

| Non-Enzymatic (NiCo₂O₄) | Amperometric | 0.01–5 mM | 1.0 µM | rsc.org |

| Molecularly Imprinted Polymer | Voltammetric | 5.0 x 10⁻¹²–7.0 x 10⁻⁸ M | 1.0 x 10⁻¹² M | researchgate.net |

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric assays provide alternative methods for quantification, often in a high-throughput microplate format.

Spectrophotometric Assays: A general method for the determination of carboxylic acids involves their conversion to hydroxamic acids using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), which can then be detected colorimetrically. nih.gov This approach could be adapted for the dicarboxylic acid structure of the target compound.

Fluorometric Assays: For the urea portion of the molecule, highly sensitive fluorometric assays are available. These assays typically use urease to generate ammonia, which then reacts with a detector to produce a fluorescent product. caymanchem.comcellbiolabs.comcaymanchem.combertin-bioreagent.com Commercially available kits based on this principle can detect urea in the micromolar to millimolar range. caymanchem.com Another fluorometric approach for urease activity is based on the pH increase from urea hydrolysis, which is monitored with a pH-sensitive fluorescent indicator like fluorescein. frontiersin.org

Table 3: Characteristics of Fluorometric Urea Assays

| Assay Principle | Excitation Wavelength | Emission Wavelength | Assay Range | Reference |

|---|---|---|---|---|

| Urease-coupled ammonia detection | 405-415 nm | 470-480 nm | 50 µM - 1 mM | caymanchem.comcaymanchem.com |

| Urease-coupled ammonia detection | 360 nm | 415 nm | 0.1 mg/dL sensitivity | cellbiolabs.com |

| Urease-coupled pH change | Not Specified | Not Specified | Not Specified | frontiersin.org |

Advanced Trace Analysis in Non-Biological Complex Matrices

Detecting "Hexanoic acid, 6,6'-(carbonyldiimino)bis-" at trace levels in complex non-biological matrices, such as industrial wastewater or soil, requires robust sample preparation and highly sensitive analytical techniques. Mass spectrometry-based methods are ideal for this purpose due to their selectivity and sensitivity. labmanager.com

Industrial Wastewater: The analysis of organic pollutants in industrial wastewater often employs extraction methods followed by GC-MS or LC-MS/MS. bhu.ac.innih.gov For a compound like "Hexanoic acid, 6,6'-(carbonyldiimino)bis-", a sample preparation step involving solid-phase extraction (SPE) would likely be necessary to remove interfering matrix components and concentrate the analyte. The subsequent analysis by LC-MS/MS, potentially with derivatization as described in section 7.1, would provide the required sensitivity and specificity for trace-level quantification. nih.gov

Soil Samples: For soil analysis, an extraction step is critical. Microwave-assisted extraction (MAE) with suitable solvents like methanol (B129727) and hexane (B92381) has been effectively used for a range of organic pollutants in soil, followed by GC-MS analysis. frontiersin.org The detection limits for various pollutants using this approach are typically in the µg/L range, which translates to low ng/g concentrations in the soil. frontiersin.org

Synthesis and Application of Isotopically Labeled Analogues as Internal Standards for Quantification

The use of a stable isotopically labeled internal standard is the gold standard for accurate quantification in mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response. For "Hexanoic acid, 6,6'-(carbonyldiimino)bis-", an ideal internal standard would be a version of the molecule labeled with heavy isotopes such as ¹³C or ²H (deuterium).

The synthesis of ¹³C-labeled carboxylic acids is well-established. rsc.orgnih.govnih.gov One common method involves the reaction of an appropriate precursor with ¹³C-enriched carbon monoxide or potassium cyanide (K¹³CN). rsc.orgnih.gov For a dicarboxylic acid, a synthetic route could involve the use of ¹³C-labeled building blocks. For example, a palladium-catalyzed direct carboxylation of benzoic acid derivatives using ¹³CO has been developed to form ¹³C-labeled dicarboxylic acids. acs.org

Once synthesized, the isotopically labeled "Hexanoic acid, 6,6'-(carbonyldiimino)bis-" would be added to samples at a known concentration at the beginning of the analytical workflow. The ratio of the signal from the native analyte to the labeled internal standard in the final MS analysis allows for precise and accurate quantification.

Q & A

Basic: What synthetic strategies are recommended for preparing Hexanoic acid, 6,6'-(carbonyldiimino)bis-?

Methodological Answer:

The synthesis typically involves coupling two 6-aminohexanoic acid units using a carbonylating agent such as phosgene, carbonyldiimidazole, or urea derivatives. A stepwise approach includes:

Protection of Amino Groups : Use tert-butoxycarbonyl (Boc) groups to protect the primary amines, preventing unwanted side reactions during coupling .

Coupling Reaction : React the Boc-protected 6-aminohexanoic acid with a carbonyl source under anhydrous conditions. For example, carbonyldiimidazole facilitates imine bond formation in dichloromethane at 0–25°C.

Deprotection : Remove Boc groups using trifluoroacetic acid (TFA) to yield the final compound.

Purification : Employ column chromatography (silica gel, eluting with methanol/dichloromethane) or recrystallization for high purity.

Advanced: How can reaction parameters be optimized to suppress oligomerization during synthesis?

Methodological Answer:

Key optimizations include:

- Stoichiometry : Maintain a 1:1 molar ratio of 6-aminohexanoic acid derivatives to the carbonylating agent to prevent excess unreacted monomers.

- Temperature Control : Perform coupling at 0–4°C to slow down competing polymerization reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility and reduce aggregation.

- Catalysts : Add catalytic triethylamine to stabilize reactive intermediates and improve coupling efficiency.

- Real-Time Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust conditions dynamically .

Basic: What analytical techniques validate the structure and purity of Hexanoic acid, 6,6'-(carbonyldiimino)bis-?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm the presence of the carbonyldiimino group (δ ~7.5–8.5 ppm for imine protons) and hexanoic acid backbone (δ ~1.2–2.4 ppm for aliphatic chains).

- ¹³C NMR : Identify carbonyl carbons (δ ~160–170 ppm) and carboxylic acid groups (δ ~170–180 ppm).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect stretching vibrations for C=O (1650–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹).

- Mass Spectrometry (ESI-TOF) : Verify molecular weight (expected [M+H]⁺ ~331.3 g/mol) and assess purity .

Advanced: How does solvent polarity impact the compound’s stability in aqueous vs. organic media?

Methodological Answer:

- Aqueous Media : The compound may undergo hydrolysis of the imine bond at pH > 7. Stability studies in PBS (pH 7.4) at 25°C show <10% degradation over 24 hours.

- Organic Media (DMSO, DMF) : Stable for >1 month at -20°C. Lyophilization in the presence of cryoprotectants (e.g., trehalose) enhances long-term storage stability.

- Mitigation Strategy : Add antioxidants (e.g., BHT) to organic solutions to prevent oxidative degradation .

Basic: What are potential applications in biomedical research?

Methodological Answer:

- Bioconjugation : The bifunctional carbonyldiimino group enables covalent linkage to proteins, nucleic acids, or nanoparticles for drug delivery systems.

- Polymer Chemistry : Acts as a crosslinker in hydrogels or biodegradable polymers due to its reactive termini.

- Coordination Chemistry : The imine groups can chelate metal ions (e.g., Cu²⁺, Fe³⁺) for catalytic or imaging applications .

Advanced: How can computational modeling predict the compound’s interaction with enzymatic targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes like lysyl oxidase (implicated in fibrosis). Parameters include grid size (20 ų) centered on the active site and Lamarckian genetic algorithms.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions at the carbonyldiimino site to predict bond cleavage under enzymatic catalysis.

- Validation : Compare computational results with experimental enzymatic assays (e.g., fluorescence quenching or ITC) .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer:

- Challenge : Co-elution of unreacted monomers and oligomers during chromatography.

- Solution : Optimize gradient elution (e.g., 5–20% methanol in dichloromethane) on reverse-phase HPLC.

- Alternative : Use size-exclusion chromatography (SEC) to separate by molecular weight.

- Purity Assessment : Integrate HPLC peaks (≥95% area) and confirm via elemental analysis .

Advanced: How does pH influence the compound’s solubility and reactivity?

Methodological Answer:

- Solubility : Carboxylic acid groups deprotonate at pH > 4.5, increasing aqueous solubility. Below pH 3, the compound precipitates.

- Reactivity : Imine bonds are stable at neutral pH but hydrolyze under acidic (pH < 2) or basic (pH > 9) conditions.

- Experimental Design : Conduct pH-dependent stability assays with UV-Vis spectroscopy (λ = 260 nm) to monitor degradation kinetics .

Table 1: Comparative Yields Under Different Coupling Conditions

| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Carbonyldiimidazole | DMF | 25 | 78 | 95 |

| Phosgene | THF | 0 | 65 | 90 |

| Urea | DCM | 40 | 45 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.